molecular formula C22H26N4O2 B2430956 N-cycloheptyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923114-86-7

N-cycloheptyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2430956
CAS RN: 923114-86-7
M. Wt: 378.476
InChI Key: YZGDBHHCTKKINL-UHFFFAOYSA-N
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Description

“N-cycloheptyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic compound. It belongs to the class of compounds known as pyridazinones, which are heterocycles that contain two adjacent nitrogen atoms . Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .


Synthesis Analysis

The synthesis of such complex compounds often involves multiple steps and various reagents. The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .


Molecular Structure Analysis

The molecular formula of this compound is C20H22N4O2, and it has a molecular weight of 350.422. It contains a pyridazinone ring, which is a six-membered ring with two nitrogen atoms at the 1 and 2 positions and an oxygen atom at the 3 position .

Scientific Research Applications

Antimicrobial Properties

Pyridazine derivatives, including our compound of interest, exhibit antimicrobial activity. They can inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have explored their potential as novel antibiotics or antifungal agents .

Antidepressant and Anxiolytic Effects

Certain pyridazinone derivatives have demonstrated antidepressant and anxiolytic properties. These compounds may modulate neurotransmitter systems in the brain, providing relief from anxiety and depression .

Anticancer Potential

Studies have highlighted the anticancer properties of pyridazine-based compounds. They can interfere with cancer cell growth, induce apoptosis (programmed cell death), and inhibit tumor progression. Our compound could be a promising candidate for further investigation in cancer therapy .

Antiplatelet Activity

Antiplatelet agents prevent blood clot formation by inhibiting platelet aggregation. Some pyridazinone derivatives, including our compound, have shown antiplatelet effects. These properties are crucial for preventing cardiovascular events .

Antidiabetic Effects

Researchers have explored pyridazine derivatives as potential antidiabetic agents. These compounds may regulate blood glucose levels and improve insulin sensitivity. Investigating our compound’s effects on glucose metabolism could be valuable .

Herbicidal Applications

Pyridazine-based compounds have been used as herbicides. They can selectively target and control weed growth in agriculture. Our compound might contribute to effective weed management strategies .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in pharmaceuticals. Pyridazinone derivatives have shown a wide range of biological activities, indicating that they could be explored for newer therapeutic possibilities .

properties

IUPAC Name

N-cycloheptyl-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-2-25-14-18(21(27)23-16-10-6-3-4-7-11-16)20-19(15-25)22(28)26(24-20)17-12-8-5-9-13-17/h5,8-9,12-16H,2-4,6-7,10-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGDBHHCTKKINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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